Comparative Molecular Descriptors and Hydrophobicity: Octamethoxybenzyl Ether vs. Octaacetate vs. Parent Amylostatin XG
The octamethoxybenzyl ether is engineered for high hydrophobicity, a critical parameter for membrane interaction studies and non‑polar separation techniques. Its molecular weight (1656.96 g/mol) and formula (C₉₇H₁₀₉NO₂₁S) are substantially larger than the octaacetate derivative (MW ~678 g/mol, C₂₀H₃₄O₁₆) and the parent Amylostatin XG (MW 483.46 g/mol, C₁₉H₃₃NO₁₃) [1]. While exact LogP values are not disclosed, the presence of eight aromatic, methoxylated benzyl groups confers an 'enhanced hydrophobicity' that is explicitly contrasted with 'native polysaccharides' and implies a dramatically higher LogP than the octaacetate (estimated LogP ~0-1) .
| Evidence Dimension | Molecular Weight and Hydrophobicity |
|---|---|
| Target Compound Data | MW 1656.96 g/mol; C₉₇H₁₀₉NO₂₁S; enhanced hydrophobicity per vendor description |
| Comparator Or Baseline | Amylostatin XG Octaacetate: MW ~678.22 g/mol; C₂₀H₃₄O₁₆; moderate hydrophobicity . Amylostatin XG (Parent): MW 483.46 g/mol; C₁₉H₃₃NO₁₃; hydrophilic [1]. |
| Quantified Difference | ~978 g/mol mass increase over octaacetate; ~1173 g/mol over parent. Qualitative assessment of 'enhanced hydrophobicity' based on eight aromatic PMB groups. |
| Conditions | Calculated molecular properties based on vendor‑supplied molecular formulas; hydrophobicity inference derived from structural features and vendor statements. |
Why This Matters
This mass and hydrophobicity profile dictates which experimental workflows (e.g., membrane permeability assays, reversed‑phase chromatography, liposomal formulation studies) are physically possible with the compound.
- [1] ChEBI. Amylostatin XG (CHEBI:212406). Accessed 2026. View Source
